N3-Peg8-CH2cooh
Overview
Description
“N3-Peg8-CH2cooh”, also known as Azido-PEG8-CH2CO2H, is a PEG-based PROTAC linker . It is a click chemistry reagent that contains an Azide (N3) group . This compound is aqueous soluble and the hydrophilic PEG spacer increases its solubility in aqueous media .
Synthesis Analysis
“N3-Peg8-CH2cooh” can be used in the synthesis of PROTACs . The Azide group in “N3-Peg8-CH2cooh” can react with molecules containing Alkyne groups via a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) . It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .Chemical Reactions Analysis
As mentioned in the synthesis analysis, “N3-Peg8-CH2cooh” can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis
“N3-Peg8-CH2cooh” has a molecular formula of C18H35N3O10 and a molecular weight of 453.49 . It is a PEG-based PROTAC linker and is aqueous soluble .Scientific Research Applications
- N3-Peg8-CH2cooh is used in various medical research applications .
- It’s a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs are a class of drugs that work by tagging disease-causing proteins for destruction .
- The compound contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .
- N3-Peg8-CH2cooh is used in drug release studies .
- As a PEG-based compound, it can be used to modify drug molecules to improve their solubility, stability, and bioavailability .
- The Azide group in the compound allows for click chemistry reactions, which are commonly used in drug synthesis and modification .
- N3-Peg8-CH2cooh is used in nanotechnology research .
- Its PEG component can be used to modify nanoparticles to improve their stability and biocompatibility .
- The Azide group allows for the attachment of other molecules to the nanoparticles through click chemistry reactions .
- N3-Peg8-CH2cooh is used in the research of new materials .
- It can be used to modify the surface of materials to change their properties .
- The Azide group allows for the attachment of other molecules to the material surface through click chemistry reactions .
- N3-Peg8-CH2cooh is used in cell culture studies .
- It can be used to modify the surface of culture dishes to improve cell adhesion and growth .
- The Azide group allows for the attachment of other molecules to the culture dish surface through click chemistry reactions .
Medical Research
Drug Release
Nanotechnology
New Materials Research
Cell Culture
Polypeptide Synthesis Support
- N3-Peg8-CH2cooh can be used in the study of ligands .
- It can be used as a linker to attach different ligands together .
- The Azide group allows for the attachment of other ligands through click chemistry reactions .
- N3-Peg8-CH2cooh can be used in the research of graft polymer compounds .
- It can be used to modify the structure of polymers to change their properties .
- The Azide group allows for the attachment of other molecules to the polymer through click chemistry reactions .
Ligand Study
Graft Polymer Compounds
Polyethylene Glycol-Modified Functional Coatings
- N3-Peg8-CH2cooh can be used in bioconjugation .
- It can be used to attach biomolecules to each other or to a surface .
- The Azide group allows for the attachment of other biomolecules through click chemistry reactions .
- N3-Peg8-CH2cooh can be used in surface modification .
- It can be used to modify the surface of materials to change their properties .
- The Azide group allows for the attachment of other molecules to the material surface through click chemistry reactions .
Bioconjugation
Surface Modification
Protein Labeling
Future Directions
properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35N3O10/c19-21-20-1-2-24-3-4-25-5-6-26-7-8-27-9-10-28-11-12-29-13-14-30-15-16-31-17-18(22)23/h1-17H2,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVJMSIRMVCBUTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCC(=O)O)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35N3O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N3-Peg8-CH2cooh |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.